Ceranib1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

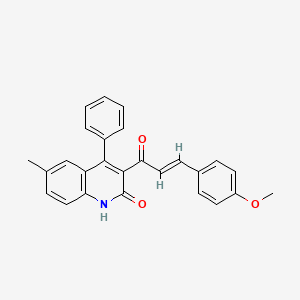

Molecular Formula |

C26H21NO3 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C26H21NO3/c1-17-8-14-22-21(16-17)24(19-6-4-3-5-7-19)25(26(29)27-22)23(28)15-11-18-9-12-20(30-2)13-10-18/h3-16H,1-2H3,(H,27,29)/b15-11+ |

InChI Key |

OJMCCNQNCSCAJV-RVDMUPIBSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OC |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Ceranib-1: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Ceranib-1, a small molecule inhibitor of ceramidases, in the context of cancer cell biology. Ceranib-1 disrupts the delicate balance of the sphingolipid rheostat, leading to the accumulation of the pro-apoptotic lipid, ceramide, and the depletion of the pro-survival lipid, sphingosine-1-phosphate (S1P). This guide details the molecular interactions, downstream signaling cascades, and cellular consequences of Ceranib-1 treatment in cancer cells. Quantitative data from various studies are presented in tabular format for easy comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of Ceranib-1's anti-cancer activity.

Introduction: The Sphingolipid Rheostat in Cancer

Sphingolipids are a class of bioactive lipids that play crucial roles in regulating fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1] The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat" and is a critical determinant of cell fate.[2] Ceramide accumulation is generally associated with the induction of apoptosis and cell cycle arrest, acting as a tumor suppressor.[3] Conversely, S1P promotes cell survival, proliferation, and migration, contributing to tumorigenesis.[1]

In many cancers, the sphingolipid rheostat is dysregulated, favoring the production of S1P over ceramide, thereby promoting cancer cell survival and resistance to therapy.[3] One of the key enzyme families responsible for this shift is the ceramidases, which catalyze the hydrolysis of ceramide into sphingosine, the precursor for S1P. There are several types of ceramidases, including acid, neutral, and alkaline ceramidases, which are often overexpressed in various cancers.

Ceranib-1: A Potent Inhibitor of Ceramidases

Ceranib-1 is a non-lipid small molecule that has been identified as an inhibitor of ceramidase activity. By blocking the action of ceramidases, Ceranib-1 prevents the breakdown of ceramide, leading to its intracellular accumulation. This, in turn, reduces the available pool of sphingosine for conversion to S1P, resulting in decreased S1P levels. This targeted disruption of the sphingolipid rheostat makes Ceranib-1 a promising candidate for cancer therapy.

Quantitative Data on the Effects of Ceranib-1 and Analogs

The following tables summarize the quantitative data on the efficacy of Ceranib-1 and its more potent analog, Ceranib-2, in various cancer cell lines.

Table 1: IC50 Values of Ceranib-1 and Ceranib-2 in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |

| Ceranib-1 | SKOV3 | Ovarian Cancer | 3.9 ± 0.3 | 72 | |

| Ceranib-1 | SKOV3 | Ovarian Cancer | 55 (ceramidase inhibition) | 24 | |

| Ceranib-2 | SKOV3 | Ovarian Cancer | 0.73 ± 0.03 | 72 | |

| Ceranib-2 | SKOV3 | Ovarian Cancer | 28 (ceramidase inhibition) | 24 | |

| Ceranib-2 | T-98G | Glioblastoma | 7 (24h), 0.9 (48h) | 24, 48 | |

| Ceranib-2 | U-87MG | Glioblastoma | >10 (24h), >10 (48h) | 24, 48 | |

| Ceranib-2 | C6 | Glioma (Rat) | >50 (24h), >50 (48h) | 24, 48 | |

| Ceranib-2 | MCF-7 | Breast Cancer | 13 | 24 | |

| Ceranib-2 | A-498 | Renal Cell Carcinoma | 73 (48h), 31 (72h) | 48, 72 |

Table 2: Effects of Ceranib-1 and Ceranib-2 on Sphingolipid Levels

| Compound | Cell Line | Treatment | Change in Total Ceramide | Change in Sphingosine | Change in S1P | Reference(s) |

| Ceranib-1 | SKOV3 | 12.5 µM for 24h | ~32% increase | ~90% decrease | ~66% decrease | |

| Ceranib-2 | SKOV3 | 3.125 µM for 24h | ~109% increase | ~84% decrease | ~70% decrease |

Table 3: Induction of Apoptosis by Ceranib-2

| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference(s) |

| T-98G | 10 µM Ceranib-2 for 24h | 18 | - | - | |

| T-98G | 25 µM Ceranib-2 for 24h | 21 | - | - | |

| U-87MG | 10 µM Ceranib-2 for 24h | 16 | - | - | |

| U-87MG | 25 µM Ceranib-2 for 24h | 37 | - | - | |

| C6 | 25 µM Ceranib-2 for 24h | 8 | - | - | |

| C6 | 50 µM Ceranib-2 for 24h | 24 | - | - | |

| C6 | 25 µM Ceranib-2 for 48h | 13 | - | - | |

| C6 | 50 µM Ceranib-2 for 48h | 52 | - | - | |

| A-498 | 73 µM (IC50) Ceranib-2 for 48h | 11.59 | 0.27 | 11.86 | |

| MCF-7 | 13 µM Ceranib-2 + 20 Gy radiation | 28.65 | 1.35 | 29.98 |

Core Signaling Pathways Modulated by Ceranib-1

The accumulation of intracellular ceramide following Ceranib-1 treatment triggers a cascade of signaling events that ultimately lead to apoptosis and cell cycle arrest in cancer cells.

References

Ceranib-1: A Technical Guide to a Novel Ceramidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceranib-1 is a potent, non-lipid, small-molecule inhibitor of ceramidases, key enzymes in sphingolipid metabolism. By blocking the hydrolysis of ceramide, Ceranib-1 elevates intracellular levels of this pro-apoptotic lipid, leading to cell cycle arrest and apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of Ceranib-1, including its mechanism of action, chemical properties, and effects on cellular signaling pathways. Detailed experimental protocols for key assays and a summary of its efficacy in various cancer models are presented to facilitate further research and drug development efforts targeting the ceramide metabolic pathway.

Introduction

The sphingolipid rheostat, the cellular balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate.[1] Ceramidases are pivotal enzymes in this regulatory network, catalyzing the hydrolysis of ceramide into sphingosine, the precursor of S1P.[2] Dysregulation of this pathway, often characterized by the overexpression of acid ceramidase, is implicated in the pathogenesis of various cancers and contributes to therapeutic resistance.[3]

Ceranib-1 and its more potent analog, Ceranib-2, have emerged as valuable pharmacological tools to investigate the therapeutic potential of ceramidase inhibition.[2] These compounds effectively shift the sphingolipid balance towards ceramide accumulation, thereby inducing apoptosis in cancer cells. This guide serves as a technical resource for researchers exploring the utility of Ceranib-1 in cancer biology and drug discovery.

Chemical Properties and Synthesis

Chemical Name: 3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone

Molecular Formula: C₂₆H₂₁NO₃

Molecular Weight: 395.45 g/mol

CAS Number: 328076-61-5

Mechanism of Action

Ceranib-1 functions as a direct inhibitor of ceramidase activity. This inhibition leads to the intracellular accumulation of various ceramide species and a concomitant decrease in the levels of sphingosine and S1P. The resulting shift in the ceramide/S1P ratio is a key event that triggers downstream signaling cascades culminating in apoptosis.

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of ceramidase in sphingolipid metabolism and the point of intervention for Ceranib-1.

Caption: The Sphingolipid Rheostat and Ceranib-1 Inhibition.

Quantitative Data

The inhibitory effects of Ceranib-1 and its more potent analog, Ceranib-2, on ceramidase activity and cell proliferation have been quantified in various cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values.

Table 1: IC₅₀ Values for Ceramidase Inhibition

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Ceranib-1 | SKOV3 | 55 | |

| Ceranib-2 | SKOV3 | 28 |

Table 2: IC₅₀ Values for Cell Proliferation Inhibition

| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference(s) |

| Ceranib-1 | SKOV3 | 72 | 3.9 ± 0.3 | |

| Ceranib-2 | SKOV3 | 72 | 0.73 ± 0.03 | |

| Ceranib-2 | T-98G | 24 | 7 | |

| Ceranib-2 | T-98G | 48 | 0.9 | |

| Ceranib-2 | U-87MG | 48 | ~10 | |

| Ceranib-2 | C6 | 48 | ~25 |

Ceramide-Induced Apoptosis Signaling Pathway

The accumulation of ceramide following Ceranib-1 treatment triggers a cascade of events leading to apoptosis. This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular players include caspases and members of the Bcl-2 family of proteins.

Caption: Ceramide-Induced Apoptotic Signaling Cascade.

Experimental Protocols

Cellular Ceramidase Activity Assay (Fluorogenic Method)

This protocol is adapted from a method utilizing a fluorogenic ceramidase substrate.

Materials:

-

96-well plates

-

Fluorogenic ceramidase substrate (e.g., Rbm14-12)

-

Cell lysis buffer (e.g., 25 mM sodium acetate, pH 4.5)

-

Protein quantification assay (e.g., BCA assay)

-

Ceranib-1 stock solution (in DMSO)

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to near confluence in appropriate vessels.

-

Harvest and lyse cells in a suitable buffer.

-

Determine protein concentration of the cell lysate.

-

-

Assay Setup:

-

In a 96-well plate, add cell lysate (10-25 µg of protein) to each well.

-

Add varying concentrations of Ceranib-1 or vehicle control (DMSO).

-

Pre-incubate for a designated time (e.g., 15 minutes) at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic ceramidase substrate (e.g., 20 µM final concentration).

-

Incubate the plate at 37°C for 1-3 hours.

-

-

Signal Detection:

-

Stop the reaction (method dependent on the substrate used, may involve addition of a stop solution).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without cell lysate).

-

Calculate the percentage of ceramidase inhibition relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is a widely used method for determining cell density based on the measurement of cellular protein content.

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat cells with a range of concentrations of Ceranib-1 for the desired duration (e.g., 72 hours).

-

-

Cell Fixation:

-

Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow to air-dry.

-

-

Staining:

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air-dry.

-

-

Solubilization and Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Measure the absorbance at 510-540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control.

-

Determine the IC₅₀ value by plotting the percentage of proliferation against the logarithm of the inhibitor concentration.

-

Quantification of Intracellular Ceramide Species by HPLC-MS/MS

This protocol provides a general workflow for the analysis of intracellular sphingolipids. Specific parameters may need to be optimized for the instrument and analytes of interest.

Materials:

-

HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

-

C8 or C18 reversed-phase HPLC column

-

Solvents for lipid extraction (e.g., methanol, chloroform)

-

Mobile phases (e.g., water with formic acid and ammonium formate, acetonitrile with formic acid)

-

Internal standards (e.g., C17:0 ceramide)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Treat cells with Ceranib-1 for the desired time.

-

Harvest cells and perform a lipid extraction using a method such as the Bligh-Dyer or a single-phase extraction with methanol.

-

Spike samples with an appropriate internal standard before extraction.

-

Dry the lipid extract under a stream of nitrogen.

-

-

HPLC Separation:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Inject the sample onto a C8 or C18 column.

-

Perform a gradient elution to separate the different sphingolipid species. An example gradient could start with a higher aqueous phase and ramp up to a high organic phase.

-

-

Mass Spectrometry Analysis:

-

Utilize electrospray ionization (ESI) in the positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Set up specific precursor-to-product ion transitions for each ceramide species and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for each ceramide species and the internal standard.

-

Calculate the concentration of each ceramide species relative to the internal standard and normalize to a measure of sample input (e.g., protein concentration or cell number).

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of Ceranib-1 on cancer cells.

References

- 1. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ceramide/S1P Rheostat: A Technical Guide to a Critical Cell Fate Regulator and the Role of Ceranib-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delicate balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), acts as a critical cellular rheostat, dictating the choice between cell survival and apoptosis. This technical guide provides an in-depth exploration of the ceramide/S1P rheostat, its enzymatic regulation, and its profound implications in cellular signaling, particularly in the context of cancer biology. A central focus of this document is the synthetic ceramidase inhibitor, Ceranib-2. We will delve into its mechanism of action, its effects on the sphingolipid balance, and the downstream consequences for cell fate. This guide consolidates quantitative data, presents detailed experimental protocols, and utilizes signaling pathway diagrams to offer a comprehensive resource for researchers and drug development professionals working to modulate this pivotal signaling axis.

The Ceramide/S1P Rheostat: A Matter of Life and Death

The "sphingolipid rheostat" theory posits that the intracellular ratio of ceramide to S1P is a key determinant of a cell's fate.[1] A shift towards ceramide accumulation promotes pro-apoptotic and anti-proliferative signals, while an increase in S1P levels favors pro-survival, proliferative, and anti-apoptotic pathways.[1][2] This delicate equilibrium is dynamically regulated by a series of enzymes that govern the synthesis and degradation of these bioactive lipids.

Ceramide , often referred to as a "tumor suppressor lipid," is a central molecule in sphingolipid metabolism.[3] Its accumulation can be triggered by various cellular stresses, including chemotherapy, radiation, and inflammatory signals.[4] Elevated ceramide levels are associated with the activation of apoptotic pathways, leading to programmed cell death.

In stark contrast, sphingosine-1-phosphate (S1P) acts as a potent signaling molecule that promotes cell survival, proliferation, and migration. S1P exerts its effects both intracellularly and by binding to a family of G protein-coupled receptors (S1PRs) on the cell surface, activating downstream pro-survival signaling cascades.

The enzymatic machinery that controls the interconversion of these two lipids is therefore of paramount importance. Two key enzyme families are at the heart of this regulation:

-

Ceramidases (CDases): These enzymes hydrolyze ceramide into sphingosine and a fatty acid. Sphingosine can then be phosphorylated to form S1P. There are five known human ceramidases, classified by their optimal pH: acid ceramidase (AC), neutral ceramidase (NC), and three alkaline ceramidases (ACER1, ACER2, and ACER3). By breaking down ceramide, ceramidases reduce its pro-apoptotic signaling and provide the substrate for the synthesis of pro-survival S1P.

-

Sphingosine Kinases (SphKs): These enzymes, SphK1 and SphK2, catalyze the phosphorylation of sphingosine to generate S1P. The activity of SphKs is often upregulated in cancer cells, contributing to the shift in the rheostat towards a pro-survival state.

The following diagram illustrates the core components of the ceramide/S1P rheostat.

Ceranib-2: A Potent Modulator of the Sphingolipid Rheostat

Ceranib-2 is a small molecule inhibitor of ceramidase activity. By blocking the hydrolysis of ceramide, Ceranib-2 effectively shifts the ceramide/S1P rheostat towards a pro-apoptotic state. This is achieved by increasing the intracellular concentration of various ceramide species and concurrently decreasing the levels of sphingosine and its pro-survival metabolite, S1P.

Mechanism of Action

Ceranib-2 acts as a non-lipid inhibitor of cellular ceramidase activity. While the precise binding mode and kinetic parameters for each ceramidase isozyme are still under investigation, studies have consistently shown that Ceranib-2 effectively inhibits overall ceramidase function in various cancer cell lines. This inhibition leads to the accumulation of endogenous ceramides, which then trigger downstream apoptotic signaling pathways.

The following diagram illustrates the mechanism of action of Ceranib-2.

Quantitative Effects of Ceranib-2

The inhibitory effects of Ceranib-2 on cell proliferation and its impact on the ceramide/S1P balance have been quantified in numerous studies. The following tables summarize key quantitative data from various cancer cell lines.

Table 1: IC50 Values of Ceranib-2 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| SKOV3 | Ovarian Adenocarcinoma | 0.73 | 72 | |

| SKOV3 | Ovarian Adenocarcinoma | 28 (for ceramidase activity) | 24 | |

| A549 | Non-Small Cell Lung Carcinoma | 22 | 24 | |

| H460 | Large Cell Lung Carcinoma | 8 | 24 | |

| MCF-7 | Breast Adenocarcinoma | 13 | 24 | |

| T-98G | Glioblastoma | 7 | 24 | |

| T-98G | Glioblastoma | 0.9 | 48 |

Table 2: Effects of Ceranib-2 on Sphingolipid Levels

| Cell Line | Treatment | Change in Total Ceramides | Change in Sphingosine | Change in S1P | Reference |

| SKOV3 | 3.125 µM Ceranib-2 | ~109% increase | Decreased to 16% of control | Decreased to 30% of control | |

| H460 | 25 µM Ceranib-2 | - | - | - |

Table 3: Ceranib-2 Induced Changes in Specific Ceramide Species in SKOV3 Cells

| Ceramide Species | Fold Change vs. Control | Ceranib-2 Concentration | Reference |

| dhC16-Cer | ~8-fold increase | 50 µM |

Downstream Signaling Pathways

The shift in the ceramide/S1P rheostat induced by Ceranib-2 triggers a cascade of downstream signaling events that ultimately determine the cell's fate.

Ceramide-Induced Apoptosis

Accumulated ceramide can initiate apoptosis through multiple pathways:

-

Mitochondrial Pathway: Ceramide can directly or indirectly lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors. This activates the caspase cascade, with caspase-9 as an initiator and caspase-3 as an effector caspase, leading to the execution of apoptosis.

-

Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) and p38 MAPK Pathways: Ceramide accumulation can activate these stress-activated pathways, which in turn can promote apoptosis.

-

Inhibition of Pro-Survival Pathways: Ceramide can antagonize pro-survival signaling, such as the PI3K/Akt pathway, further tipping the balance towards apoptosis.

The following diagram depicts the ceramide-induced apoptotic signaling pathway.

S1P-Mediated Survival Signaling

Conversely, S1P promotes cell survival through the activation of its receptors (S1PRs), which are coupled to various G proteins. This can lead to the activation of several pro-survival signaling pathways, including:

-

PI3K/Akt Pathway: A major signaling cascade downstream of S1PRs that promotes cell survival, proliferation, and inhibits apoptosis.

-

Ras/ERK Pathway: Another key pathway that regulates cell proliferation and survival.

The diagram below illustrates the S1P-mediated survival signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ceramide/S1P rheostat and the effects of inhibitors like Ceranib-2.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Ceranib-2 or other compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with Ceranib-2 or other apoptosis-inducing agents for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Ceramidase Activity Assay

This assay measures the enzymatic activity of ceramidases in cell lysates or purified enzyme preparations.

Principle: A fluorogenic or chromogenic ceramide analog is used as a substrate. The cleavage of the substrate by ceramidase releases a fluorescent or colored product, which can be quantified.

Protocol (using a fluorogenic substrate):

-

Lysate Preparation: Prepare cell lysates by sonication or detergent lysis in an appropriate buffer.

-

Reaction Mixture: In a microplate, prepare a reaction mixture containing the cell lysate, the fluorogenic ceramide substrate, and the appropriate reaction buffer (e.g., acetate buffer pH 4.5 for acid ceramidase).

-

Incubation: Incubate the plate at 37°C for a specific time period (e.g., 1-2 hours).

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., a basic buffer to shift the pH).

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: Calculate the ceramidase activity based on a standard curve generated with the fluorescent product.

Quantification of Ceramide and S1P by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual sphingolipid species.

Principle: Cellular lipids are extracted and separated by liquid chromatography. The eluted lipids are then ionized and fragmented in a mass spectrometer. Specific precursor-product ion transitions are monitored for each sphingolipid species, allowing for highly sensitive and specific quantification.

Workflow:

-

Lipid Extraction: Extract total lipids from cell pellets using a suitable solvent system (e.g., Bligh-Dyer or Folch extraction).

-

Internal Standards: Add a known amount of a non-endogenous internal standard for each class of sphingolipid (e.g., C17-ceramide) to the sample before extraction for accurate quantification.

-

LC Separation: Separate the lipid extract using a reverse-phase or HILIC liquid chromatography column.

-

MS/MS Detection: Analyze the eluate using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Quantify the amount of each sphingolipid species by comparing its peak area to that of the corresponding internal standard and using a calibration curve.

The following diagram outlines a general experimental workflow for evaluating a ceramidase inhibitor.

References

- 1. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ceranib-2 (Ceramidase inhibitor) - Echelon Biosciences [echelon-inc.com]

- 4. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Ceranib-1: A Technical Guide to its Structural and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceranib-1 is a potent, specific, and cell-permeable inhibitor of neutral ceramidases, the enzymes responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. By blocking this key step in sphingolipid metabolism, Ceranib-1 leads to the intracellular accumulation of ceramide, a bioactive lipid known to mediate various cellular processes including apoptosis, cell cycle arrest, and senescence. This has positioned Ceranib-1 as a valuable tool for studying the intricate roles of ceramide signaling and as a potential therapeutic agent in oncology and other diseases characterized by dysregulated sphingolipid metabolism. This technical guide provides a comprehensive overview of the structural and functional analysis of Ceranib-1, including detailed experimental protocols and a summary of its effects on cellular signaling pathways.

Chemical Structure and Properties

Ceranib-1, with the chemical name 3-[(2E)-3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-6-methyl-4-phenyl-2(1H)-quinolinone, is a non-lipid small molecule inhibitor of ceramidase.[1] Its structure is distinct from the natural substrate, ceramide, allowing for specific targeting of the enzyme's active site.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₁NO₃ | [2] |

| Molecular Weight | 395.45 g/mol | [3] |

| CAS Number | 328076-61-5 | [3] |

Mechanism of Action

Ceranib-1 exerts its biological effects by directly inhibiting the activity of neutral ceramidases. This inhibition leads to a shift in the cellular sphingolipid rheostat, the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1] By preventing the breakdown of ceramide, Ceranib-1 promotes its accumulation, thereby driving cellular outcomes such as apoptosis and inhibition of proliferation.

Quantitative Analysis of Ceranib-1 Activity

The inhibitory effects of Ceranib-1 have been quantified in various in vitro studies, primarily using cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| Ceramidase Inhibition | |||

| IC₅₀ | SKOV3 | 55 µM | |

| Cell Proliferation Inhibition | |||

| IC₅₀ | SKOV3 | 3.9 ± 0.3 µM |

Impact on Cellular Sphingolipid Levels

Treatment of cells with Ceranib-1 leads to significant alterations in the intracellular concentrations of key sphingolipids.

| Sphingolipid | Cell Line | Treatment Conditions | Change | Reference |

| Total Ceramides | SKOV3 | 12.5 µM Ceranib-1 | ~32% increase | |

| C₁₄, C₂₄, C₂₆, C₂₆:₁ Ceramides | SKOV3 | 12.5 µM Ceranib-1 | Accumulation | |

| Sphingosine | SKOV3 | Dose-dependent | Decrease to 10% of control | |

| Sphingosine-1-Phosphate (S1P) | SKOV3 | Dose-dependent | Decrease to 34% of control |

Experimental Protocols

Fluorogenic Ceramidase Assay

This assay measures the activity of cellular ceramidases using a synthetic fluorogenic substrate.

Materials:

-

SKOV3 human ovarian cancer cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Fluorogenic ceramidase substrate (e.g., a derivative of umbelliferone)

-

Ceranib-1

-

96-well plates

-

Fluorescence plate reader

Procedure:

-

Seed SKOV3 cells in a 96-well plate at a density of 1.8 x 10⁴ cells/well and incubate overnight.

-

Remove the culture medium and wash the cells with sterile phosphate-buffered saline (PBS).

-

Add 100 µL of fresh DMEM containing 16 µM of the fluorogenic ceramidase substrate to each well.

-

Immediately add Ceranib-1 at various concentrations (or DMSO as a vehicle control) to the wells.

-

Incubate the plate at 37°C in a 5% CO₂ environment for the desired time (e.g., 24 hours).

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorogenic substrate (e.g., Ex: 355 nm, Em: 460 nm for umbelliferone-based substrates).

-

Calculate the percentage of ceramidase inhibition relative to the vehicle control.

Cell Viability (MTS) Assay

The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

SKOV3 cells

-

DMEM with 10% FBS

-

Ceranib-1

-

96-well plates

-

MTS reagent

-

Spectrophotometer (plate reader)

Procedure:

-

Seed SKOV3 cells in a 96-well plate at a suitable density for proliferation assays (e.g., 4 x 10³ cells/well).

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of Ceranib-1 (or vehicle control) for the desired duration (e.g., 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Sphingolipid Extraction and Analysis by Mass Spectrometry

This protocol outlines the general steps for the extraction and quantification of cellular sphingolipids.

Materials:

-

Ceranib-1 treated cells

-

Internal standards for various sphingolipid species

-

Solvents for extraction (e.g., methanol, chloroform, water)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Harvest cells and wash with cold PBS.

-

Perform lipid extraction using a standard method such as the Bligh-Dyer or Folch method, including the addition of internal standards.

-

Separate the lipid classes using liquid chromatography.

-

Quantify the individual sphingolipid species using tandem mass spectrometry.

-

Normalize the data to an internal standard and cell number or protein concentration.

Effects on Cellular Signaling Pathways

The accumulation of ceramide induced by Ceranib-1 triggers downstream signaling cascades that ultimately lead to apoptosis and cell cycle arrest.

Activation of Stress-Activated Protein Kinases (SAPK)/JNK and p38 MAPK

Ceramide is a known activator of the ASK1-JNK/p38 MAPK signaling axis. This pathway is crucial for mediating cellular stress responses, including apoptosis.

Inhibition of the Akt Survival Pathway

Ceramide accumulation can lead to the inactivation of the pro-survival kinase Akt (Protein Kinase B). This is often mediated by ceramide-activated protein phosphatases, such as PP2A, which dephosphorylate and inactivate Akt.

Conclusion

Ceranib-1 is a critical research tool for dissecting the complex roles of ceramide in cellular signaling. Its ability to potently and specifically inhibit neutral ceramidase allows for the controlled manipulation of the ceramide/S1P rheostat, providing valuable insights into the mechanisms governing cell fate. The detailed protocols and functional data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize Ceranib-1 in their studies and to explore its therapeutic potential. Further investigation into the precise molecular interactions of Ceranib-1 with ceramidase and the downstream effectors of ceramide signaling will continue to enhance our understanding of sphingolipid biology and its implications in health and disease.

References

Ceranib-1: A Technical Guide to its Role in Modulating Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceranib-1 is a potent, specific, and reversible inhibitor of neutral ceramidase (nCDase), a key enzyme in sphingolipid metabolism. By blocking the hydrolysis of ceramide to sphingosine, Ceranib-1 effectively elevates intracellular ceramide levels while decreasing the concentrations of sphingosine and its pro-survival metabolite, sphingosine-1-phosphate (S1P). This modulation of the critical ceramide/S1P rheostat makes Ceranib-1 a valuable tool for investigating the intricate roles of these bioactive lipids in cellular signaling and a potential therapeutic agent in diseases characterized by dysregulated sphingolipid metabolism, such as cancer and inflammatory disorders. This technical guide provides an in-depth overview of Ceranib-1's mechanism of action, its impact on key cellular signaling pathways, quantitative data on its activity, and detailed protocols for its experimental application.

Introduction: The Sphingolipid Rheostat and the Role of Neutral Ceramidase

Sphingolipids are a class of bioactive lipids that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The balance between two key sphingolipids, ceramide and sphingosine-1-phosphate (S1P), often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[1][2] Generally, an accumulation of ceramide pushes cells towards apoptosis and cell cycle arrest, while elevated S1P levels promote cell survival, proliferation, and migration.[3][4]

Neutral ceramidase (nCDase) is a pivotal enzyme that governs this rheostat by catalyzing the hydrolysis of ceramide into sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SphK) to form S1P.[1] By inhibiting nCDase, Ceranib-1 directly intervenes in this pathway, leading to an accumulation of pro-apoptotic ceramide and a depletion of pro-survival S1P.

Mechanism of Action of Ceranib-1

Ceranib-1 acts as a competitive inhibitor of neutral ceramidase. Its inhibitory action leads to a significant increase in various intracellular ceramide species. Concurrently, the reduction in sphingosine availability results in decreased production of S1P. This shift in the ceramide/S1P ratio is the primary mechanism through which Ceranib-1 exerts its biological effects.

Modulation of Cellular Signaling Pathways by Ceranib-1

The Ceranib-1-induced shift in the sphingolipid rheostat has profound effects on multiple downstream signaling pathways, influencing apoptosis, cell cycle progression, and inflammatory responses.

Apoptotic Pathways

Ceramide accumulation is a well-established trigger for apoptosis. Ceranib-1 treatment has been shown to activate both intrinsic and extrinsic apoptotic pathways. This is often mediated through the activation of stress-activated protein kinases (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Concurrently, Ceranib-1 can inhibit pro-survival pathways such as the Akt signaling cascade.

References

- 1. Identification of Small Molecule Inhibitors of Neutral Ceramidase (nCDase) Via Target Based High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New fluorogenic probes for neutral and alkaline ceramidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Efficacy of Ceranib-1 in Ovarian Cancer

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research on Ceranib-1, a novel inhibitor of human ceramidase, and its potential application in ovarian cancer therapy. The document details its mechanism of action, summarizes key quantitative findings from in vitro studies, outlines experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Concept: The Ceramide/S1P Rheostat in Cancer

The fate of a cancer cell—whether it proliferates or undergoes apoptosis—is significantly influenced by the intracellular balance of two key sphingolipids: ceramide and sphingosine-1-phosphate (S1P). This balance is often termed the "ceramide/S1P rheostat".[1][2][3]

-

Ceramide: Acts as a tumor-suppressor lipid. Its accumulation within the cell activates signaling cascades that lead to cell cycle arrest and apoptosis.[1][4]

-

Sphingosine-1-Phosphate (S1P): Acts as a pro-survival lipid. It promotes cellular proliferation, migration, and angiogenesis while inhibiting apoptosis.

Ceramidases are critical enzymes that regulate this rheostat by hydrolyzing ceramide into sphingosine, which is then phosphorylated to form S1P. By inhibiting ceramidase, compounds like Ceranib-1 can shift the rheostat's balance, increasing pro-apoptotic ceramide levels and decreasing pro-survival S1P levels, thereby inducing cancer cell death.

Quantitative Data Summary

The following tables summarize the quantitative results from preliminary studies of Ceranib-1 in the human ovarian adenocarcinoma cell line, SKOV3.

Table 1: In Vitro Efficacy of Ceranib-1 in SKOV3 Ovarian Cancer Cells

| Parameter | Value | Treatment Duration | Notes |

|---|---|---|---|

| Ceramidase Activity Inhibition (IC50) | 55 µM | 24 hours | Measures the concentration required to inhibit 50% of cellular ceramidase activity. |

| Anti-proliferative Activity (IC50) | 3.9 ± 0.3 µM | 72 hours | Measures the concentration required to inhibit 50% of cell proliferation. |

| Anti-proliferative Activity with Paclitaxel (IC50) | 4.10 ± 0.42 µM | 72 hours | IC50 of Ceranib-1 when used as a single agent in combination experiments. |

Table 2: Effect of Ceranib-1 on Intracellular Sphingolipid Levels in SKOV3 Cells

| Sphingolipid | Change Relative to Control | Treatment | Notes |

|---|---|---|---|

| Total Ceramides | ~32% Increase | 12.5 µM Ceranib-1 for 24 hr | Accumulation observed in species including C14, C24, C26, and C26:1 ceramides. |

| Sphingosine | Decrease to 10% of control | Dose-dependent | Ceranib-1 blocks the production of sphingosine from ceramide. |

| Sphingosine-1-Phosphate (S1P) | Decrease to 34% of control | Dose-dependent | Reduced sphingosine precursor leads to lower S1P levels. |

Signaling Pathway and Mechanism of Action

Ceranib-1 functions by directly inhibiting ceramidase enzymes. This inhibition disrupts the normal catabolism of ceramide, leading to its accumulation. The elevated ceramide levels and corresponding decrease in S1P trigger downstream signaling events that collectively promote apoptosis and inhibit cell proliferation in ovarian cancer cells.

Caption: Ceranib-1 inhibits ceramidase, causing ceramide to accumulate and S1P to decrease.

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate Ceranib-1's effects on ovarian cancer cells.

4.1 Cell Culture

-

Cell Line: SKOV3 (human ovarian adenocarcinoma).

-

Media: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

4.2 Cell Proliferation / Viability Assay (Sulforhodamine B - SRB Assay) This assay quantifies cell number based on the measurement of cellular protein content.

-

Seeding: SKOV3 cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with varying concentrations of Ceranib-1 (e.g., 10 nM to 100 µM) or vehicle control (DMSO) for 72 hours.

-

Fixation: The medium is removed, and cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Plates are washed five times with deionized water and allowed to air dry.

-

Staining: 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing four times with 1% acetic acid. Plates are air-dried.

-

Solubilization: The bound stain is solubilized with 10 mM Tris base solution.

-

Quantification: The absorbance is measured at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

4.3 Cellular Ceramidase Activity Assay This assay measures the activity of cellular ceramidases using a fluorogenic substrate.

-

Seeding: Near-confluent SKOV3 cells in 96-well plates are used.

-

Treatment: Cells are incubated with varying concentrations of Ceranib-1 or Ceranib-2 in media containing a fluorogenic ceramidase substrate (e.g., 16 µM RBM14-C12) for 24 hours at 37°C.

-

Measurement: The hydrolysis of the substrate, which releases a fluorescent product, is measured using a fluorescence plate reader.

-

Analysis: The decrease in fluorescence in treated cells compared to vehicle-treated controls indicates inhibition of ceramidase activity. The IC50 value is determined from the dose-response curve.

4.4 Quantification of Intracellular Sphingolipids This protocol uses High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to measure the levels of various sphingolipid species.

-

Cell Treatment: Near-confluent SKOV3 cells are treated with Ceranib-1 (e.g., 12.5 µM) or vehicle for 24 hours.

-

Lipid Extraction: Cells are harvested, and lipids are extracted using a solvent system (e.g., a modified Bligh-Dyer method with chloroform/methanol/water). Internal standards for each lipid class are added for quantification.

-

HPLC Separation: The extracted lipids are separated on a C18 reverse-phase HPLC column.

-

Mass Spectrometry: The separated lipids are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify specific ceramide, sphingosine, and S1P species.

-

Data Analysis: Lipid levels are normalized to the internal standards and total cellular protein or phosphate content.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for preclinical evaluation and the logical framework of the ceramide/S1P rheostat.

Caption: The workflow for testing Ceranib-1's effects on ovarian cancer cells in vitro.

Caption: Ceranib-1 shifts the cellular rheostat towards high ceramide, promoting apoptosis.

Conclusion and Future Directions

Preliminary in vitro studies demonstrate that Ceranib-1 is a potent inhibitor of cellular ceramidase activity in SKOV3 ovarian cancer cells. By elevating intracellular ceramide levels and diminishing sphingosine and S1P, Ceranib-1 effectively inhibits cell proliferation. Furthermore, its activity is additive when used in combination with standard chemotherapeutic agents like paclitaxel. These findings establish ceramidase as a viable therapeutic target in ovarian cancer and position Ceranib-1 and its analogs as promising candidates for further preclinical and clinical development. Future studies should aim to evaluate the in vivo efficacy in ovarian cancer xenograft models, explore potential resistance mechanisms, and identify predictive biomarkers for patient stratification.

References

- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gavinpublishers.com [gavinpublishers.com]

- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ceranib-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceranib-1 is a small molecule inhibitor of ceramidases, enzymes that play a crucial role in sphingolipid metabolism.[1][2] By blocking the hydrolysis of ceramide into sphingosine, Ceranib-1 leads to the intracellular accumulation of ceramide, a bioactive lipid known to mediate cellular stress responses, cell cycle arrest, and apoptosis.[1][3][4] Conversely, the levels of sphingosine and its pro-survival metabolite, sphingosine-1-phosphate (S1P), are decreased. This modulation of the ceramide/S1P rheostat makes Ceranib-1 a valuable tool for investigating the roles of sphingolipids in cell signaling and a potential therapeutic agent in oncology and other fields. These application notes provide detailed protocols for the use of Ceranib-1 in cell culture experiments, focusing on assessing its effects on cell viability and apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of Ceranib-1 and its Analog Ceranib-2

| Compound | Cell Line | Assay | IC50 Value | Incubation Time | Reference |

| Ceranib-1 | SKOV3 (Ovarian Cancer) | Cell Proliferation | 3.9 ± 0.3 µM | 72 hours | |

| Ceranib-1 | SKOV3 (Ovarian Cancer) | Ceramidase Activity | 55 µM | 24 hours | |

| Ceranib-2 | SKOV3 (Ovarian Cancer) | Cell Proliferation | 0.73 ± 0.03 µM | 72 hours | |

| Ceranib-2 | SKOV3 (Ovarian Cancer) | Ceramidase Activity | 28 µM | 24 hours | |

| Ceranib-2 | A-498 (Renal Cell Carcinoma) | Cell Viability | 31 µM | 72 hours | |

| Ceranib-2 | MCF-7 (Breast Cancer) | Apoptosis Induction | IC50 dose | Not Specified | |

| Ceranib-2 | MDA MB-231 (Breast Cancer) | Apoptosis Induction | IC50 dose | Not Specified |

Signaling Pathways and Experimental Workflow

Caption: Mechanism of Action of Ceranib-1.

References

- 1. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and evaluation of inhibitors of human ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characteristics of apoptosis induction in human breast cancer cells treated with a ceramidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ceranib-1 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceranib-1 is a potent, cell-permeable inhibitor of ceramidase activity. Ceramidases are critical enzymes in sphingolipid metabolism that hydrolyze ceramide into sphingosine, which is subsequently phosphorylated to form sphingosine-1-phosphate (S1P). The balance between the pro-apoptotic signaling molecule, ceramide, and the pro-survival signaling molecule, S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate.[1][2][3] By inhibiting ceramidase, Ceranib-1 elevates intracellular ceramide levels and reduces S1P levels, thereby shifting the rheostat towards apoptosis.[1][4] This mechanism makes Ceranib-1 a valuable tool for cancer research and a potential therapeutic agent.

These application notes provide detailed protocols for utilizing Ceranib-1 in various in vitro assays to study its effects on cell viability, apoptosis, and sphingolipid metabolism.

Mechanism of Action of Ceranib-1

Ceranib-1 functions by directly inhibiting the activity of cellular ceramidases. This inhibition prevents the breakdown of ceramide, leading to its accumulation within the cell. Elevated ceramide levels are known to trigger various cellular stress responses that culminate in apoptosis (programmed cell death). Concurrently, the reduction in sphingosine production leads to decreased levels of S1P, a potent signaling lipid that promotes cell proliferation, survival, and angiogenesis. The dual effect of Ceranib-1—increasing pro-apoptotic ceramide while decreasing pro-survival S1P—makes it an effective agent for inducing cell death in cancer cells.

Figure 1. Ceranib-1 inhibits ceramidase, leading to ceramide accumulation and apoptosis.

Data Presentation: Quantitative Effects of Ceranib-1

The following tables summarize the quantitative data reported for Ceranib-1 in various in vitro studies, primarily using the SKOV3 human ovarian cancer cell line.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Ceramidase Inhibition) | SKOV3 | 55 µM | |

| IC₅₀ (Cell Proliferation) | SKOV3 | 3.9 ± 0.3 µM (72h) |

Table 1. IC₅₀ Values of Ceranib-1 in SKOV3 Cells.

| Analyte | Cell Line | Treatment | Change vs. Control | Reference |

| Total Ceramides | SKOV3 | 12.5 µM Ceranib-1 (24h) | ~32% Increase | |

| Sphingosine | SKOV3 | 12.5 µM Ceranib-1 (24h) | ~90% Decrease | |

| Sphingosine-1-Phosphate | SKOV3 | 12.5 µM Ceranib-1 (24h) | ~66% Decrease |

Table 2. Effect of Ceranib-1 on Intracellular Sphingolipid Levels.

Experimental Protocols

Preparation of Ceranib-1 Stock Solution

Proper preparation of the inhibitor is critical for reproducible results.

-

Reagent: Ceranib-1 (MW: 395.45)

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

-

Procedure:

-

Prepare a 10 mM stock solution by dissolving 3.95 mg of Ceranib-1 in 1 mL of DMSO.

-

Use ultrasonic treatment if necessary to ensure the powder is fully dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

-

For experiments, dilute the stock solution in a fresh culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Cell Viability / Proliferation Assay (MTT Assay)

This protocol is designed to determine the IC₅₀ value of Ceranib-1 on a given adherent cell line.

Figure 2. Workflow for determining Ceranib-1 IC₅₀ using the MTT assay.

-

Materials:

-

96-well flat-bottom cell culture plates

-

Ceranib-1 stock solution (10 mM in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the assay. Incubate overnight (37°C, 5% CO₂).

-

Ceranib-1 Treatment: Prepare serial dilutions of Ceranib-1 in complete medium from the 10 mM stock. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Ceranib-1. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "medium only" blank.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.

-

Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of Ceranib-1 concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with Ceranib-1.

-

Materials:

-

6-well cell culture plates

-

Ceranib-1 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Cell Treatment: Seed cells (e.g., 2-5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with Ceranib-1 at the desired concentration (e.g., 1x and 2x the predetermined IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the media (containing floating cells) into a centrifuge tube. Gently wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the floating cells in the same tube.

-

Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

In Vitro Ceramidase Activity Assay

This assay measures the ability of Ceranib-1 to inhibit ceramidase activity in cell lysates using a fluorogenic substrate.

-

Materials:

-

Cell lysate from the cell line of interest

-

Fluorogenic ceramidase substrate (e.g., Rbm14-12)

-

Ceranib-1 stock solution

-

Assay buffer (e.g., 25 mM sodium acetate, pH 4.5 for acid ceramidase)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader (e.g., Excitation = 355 nm, Emission = 460 nm)

-

-

Protocol:

-

Prepare Cell Lysate: Culture cells to near-confluence, harvest, and lyse them using an appropriate lysis buffer (e.g., containing sucrose and protease inhibitors). Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

Assay Setup: In each well of a 96-well plate, add:

-

Assay Buffer

-

Ceranib-1 at various concentrations (or DMSO for control)

-

Cell lysate (a fixed amount, e.g., 10-25 µg of protein)

-

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow Ceranib-1 to interact with the ceramidases in the lysate.

-

Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction (e.g., final concentration of 16-20 µM).

-

Incubation: Incubate the plate for a set time (e.g., 3-5 hours) at 37°C, protected from light.

-

Measurement: Measure the increase in fluorescence using a plate reader at the appropriate wavelengths.

-

Data Analysis: Calculate the percentage of ceramidase inhibition for each Ceranib-1 concentration relative to the DMSO control. Plot the percent inhibition against the log of Ceranib-1 concentration to determine the IC₅₀ for ceramidase activity.

-

Measurement of Intracellular Ceramide by LC-MS/MS

This protocol outlines the steps for treating cells with Ceranib-1 and preparing them for lipid analysis.

-

Materials:

-

6-well or 10 cm cell culture plates

-

Ceranib-1 stock solution

-

Solvents for extraction (e.g., chloroform, methanol, heptane, isopropanol)

-

Internal standards (e.g., D7-labeled ceramides)

-

LC-MS/MS system

-

-

Protocol:

-

Cell Treatment: Culture cells to near-confluence in 6-well or 10 cm plates. Treat cells with Ceranib-1 (e.g., 12.5 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Harvesting: After treatment, wash cells twice with ice-cold PBS. Scrape the cells into a new tube and centrifuge to pellet.

-

Lipid Extraction: a. Resuspend the cell pellet in a known volume of PBS. b. Perform a lipid extraction using a standard method such as Bligh-Dyer or Folch extraction. This typically involves adding a mixture of chloroform and methanol to the cell suspension, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous phases. c. Add internal standards to the samples before extraction to account for sample loss and ionization differences.

-

Sample Preparation: Transfer the lower organic phase to a new tube and dry it under a stream of nitrogen gas.

-

Analysis: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., heptane/isopropanol/ethanol).

-

LC-MS/MS: Inject the sample into the LC-MS/MS system. Use a suitable chromatography method (e.g., normal-phase liquid chromatography) to separate different ceramide species. Use tandem mass spectrometry (MS/MS) to identify and quantify specific ceramide species based on their mass-to-charge ratio and fragmentation patterns.

-

Data Analysis: Quantify the levels of different ceramide species by comparing their peak areas to those of the internal standards. Normalize the results to the total protein or cell number from a parallel plate.

-

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Measurement of neutral ceramidase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

Ceranib1 solubility and stock solution preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceranib-1 is a potent and specific inhibitor of neutral ceramidase, an enzyme that plays a crucial role in the sphingolipid metabolic pathway.[1][2] By blocking the hydrolysis of ceramide into sphingosine and a free fatty acid, Ceranib-1 leads to the intracellular accumulation of ceramide.[3] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is critical for determining cell fate.[3] Consequently, Ceranib-1 can induce cell cycle arrest and apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed information on the solubility of Ceranib-1 and protocols for the preparation of stock solutions.

Data Presentation: Ceranib-1 Solubility

The solubility of Ceranib-1 in common laboratory solvents is summarized in the table below. It is highly soluble in dimethyl sulfoxide (DMSO). For aqueous-based assays, a stock solution in an organic solvent should be prepared first and then diluted into the aqueous buffer.

| Solvent | Solubility | Molar Equivalent | Notes |

| DMSO | 100 mg/mL | 252.88 mM | May require ultrasonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. |

| Ethanol | Not specified | Not specified | A related compound, Ceranib-2, was recrystallized from aqueous ethanol, suggesting some solubility. However, ethanol alone may lead to dissolution of lipid membranes at certain concentrations. |

| Water | Sparingly soluble | Not specified | Direct dissolution in aqueous buffers is not recommended. |

| In Vivo Formulations | 2.5 mg/mL | 6.32 mM | Soluble in co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil. |

Molecular Weight of Ceranib-1: 395.45 g/mol

Signaling Pathway of Ceranib-1

Ceranib-1 targets the sphingolipid metabolic pathway, a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Ceramidases are central enzymes in this pathway, catalyzing the breakdown of ceramide into sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases (SK) to form sphingosine-1-phosphate (S1P). Ceramide and S1P generally have opposing effects on cell fate; ceramide accumulation is associated with apoptosis, while S1P promotes cell survival and proliferation. This balance is often referred to as the "ceramide/S1P rheostat."

Ceranib-1 inhibits ceramidase activity, leading to an increase in intracellular ceramide levels and a decrease in the levels of sphingosine and S1P. This shift in the rheostat towards ceramide accumulation can trigger programmed cell death, making ceramidase inhibitors like Ceranib-1 a focus of anti-cancer drug development.

Experimental Protocols

This protocol describes the preparation of a high-concentration stock solution of Ceranib-1 for in vitro use.

Materials:

-

Ceranib-1 powder (MW: 395.45 g/mol )

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettors and sterile tips

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weighing Ceranib-1: Accurately weigh out 1 mg of Ceranib-1 powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Solvent Addition: To prepare a 10 mM stock solution, add 252.88 µL of anhydrous DMSO to the tube containing the 1 mg of Ceranib-1. Note: Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade to ensure maximum solubility.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication: If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.

-

Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Calculation for Stock Solution Preparation:

| Desired Concentration | Mass of Ceranib-1 | Volume of DMSO |

| 1 mM | 1 mg | 2.5288 mL |

| 5 mM | 1 mg | 0.5058 mL |

| 10 mM | 1 mg | 0.2529 mL |

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for experimental use.

Materials:

-

10 mM Ceranib-1 stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile tubes and pipettes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM Ceranib-1 stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment (e.g., typical working concentrations range from 10 nM to 10 µM).

-

Mixing: Gently mix the working solutions by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.

-

Application to Cells: Add the prepared working solutions to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

References

Application Notes and Protocols for Ceranib-1 Administration in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceranib-1 is a small molecule inhibitor of ceramidases, enzymes that play a crucial role in the sphingolipid metabolic pathway.[1][2] By inhibiting the hydrolysis of ceramide, Ceranib-1 leads to the intracellular accumulation of this pro-apoptotic lipid and a concurrent decrease in the pro-survival signaling molecules, sphingosine and sphingosine-1-phosphate (S1P).[2][3] This modulation of the ceramide/S1P rheostat makes Ceranib-1 and its analogs a subject of interest for investigation in oncology and other fields where this signaling axis is dysregulated.[3]

These application notes provide a comprehensive overview of the available data on the in vivo administration of ceramidase inhibitors, with a focus on providing protocols applicable to Ceranib-1. It is important to note that while extensive in vitro data is available for Ceranib-1, detailed in vivo studies in the public domain have primarily utilized its more potent analog, Ceranib-2. The provided in vivo protocols and quantitative data are therefore largely based on studies involving Ceranib-2, offering a robust starting point for the in vivo evaluation of Ceranib-1.

Mechanism of Action: The Ceramide/S1P Rheostat

Ceranib-1 exerts its biological effects by inhibiting ceramidases, which are central to the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate. An accumulation of ceramide can trigger cell cycle arrest and apoptosis through various signaling pathways, including the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, while inhibiting pro-survival pathways like the Akt signaling cascade.

Data Presentation

The following tables summarize the quantitative data for Ceranib-1 and its potent analog, Ceranib-2, from in vitro and in vivo studies.

Table 1: In Vitro Activity of Ceranib-1 and Ceranib-2

| Compound | Target | Assay | Cell Line | IC₅₀ Value | Reference |

| Ceranib-1 | Ceramidase | Fluorogenic substrate assay | SKOV3 | 55 µM | |

| Ceranib-2 | Ceramidase | Fluorogenic substrate assay | SKOV3 | 28 µM | |

| Ceranib-1 | Proliferation | Sulforhodamine B (SRB) assay | SKOV3 | 3.9 ± 0.3 µM | |

| Ceranib-2 | Proliferation | Sulforhodamine B (SRB) assay | SKOV3 | 0.73 ± 0.03 µM |

Table 2: In Vivo Administration and Efficacy of Ceranib-2 in a Murine Mammary Adenocarcinoma Model

| Parameter | Details | Reference |

| Animal Model | Female Balb/c mice | |

| Tumor Model | Subcutaneous injection of JC murine mammary adenocarcinoma cells | |

| Compound | Ceranib-2 | |

| Dosage | 20 and 50 mg/kg | |

| Administration Route | Intraperitoneal (IP) injection | |

| Vehicle | PEG:DMSO (1:1) | |

| Treatment Schedule | Daily for 5 days per week | |

| Efficacy | Dose-dependent suppression in tumor growth | |

| Toxicity | No overt signs of toxicity or changes in body weight |

Table 3: Pharmacokinetic Profile of Ceranib-2 in Mice

| Parameter | Details | Reference |

| Animal Model | Female Balb/c mice | |

| Dosage | 50 mg/kg | |

| Administration Route | Intraperitoneal (IP) injection | |

| Peak Plasma Concentration | ~40 µM at 2 hours post-injection | |

| Duration Above IC₅₀ | Plasma concentration remained above the in vitro antiproliferative IC₅₀ for approximately 6 hours |

Experimental Protocols

The following protocols are based on established methodologies for the in vivo administration of small molecule inhibitors in mice and are adapted from studies involving Ceranib-2.

Protocol 1: Preparation of Ceranib-1 Formulation for In Vivo Administration

This protocol describes the preparation of a Ceranib-1 solution suitable for intraperitoneal injection in mice, based on a formulation suggested by a commercial supplier.

Materials:

-

Ceranib-1 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Prepare a stock solution: Dissolve Ceranib-1 in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.

-

Prepare the working solution (prepare freshly on the day of use):

-

For a final concentration of 2.5 mg/mL, in a sterile tube, add 100 µL of the 25 mg/mL Ceranib-1 DMSO stock solution to 400 µL of PEG300.

-

Mix thoroughly by vortexing or pipetting until the solution is clear.

-

Add 50 µL of Tween-80 and mix again until the solution is homogenous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Mix the final solution thoroughly. The resulting solution should be clear.

-

Note: The final concentration and vehicle composition may need to be optimized depending on the required dosage and the specific animal model. It is recommended to perform a small-scale formulation test to ensure solubility and stability.

Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the antitumor efficacy of Ceranib-1 in a subcutaneous tumor model in mice, based on the methodology used for Ceranib-2.

Materials and Animals:

-

Immunocompromised mice (e.g., BALB/c nude)

-

Cancer cell line of interest

-

Prepared Ceranib-1 formulation

-

Vehicle control (formulation without Ceranib-1)

-

Sterile syringes (1 mL) and needles (e.g., 27-gauge)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n = 10-15 mice per group).

-

Treatment Administration:

-

Administer Ceranib-1 (e.g., 20 or 50 mg/kg) via intraperitoneal injection to the treatment group.

-

Administer an equivalent volume of the vehicle to the control group.

-

Follow a defined treatment schedule (e.g., daily injections for 5 consecutive days, followed by a 2-day break, for 3 weeks).

-

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Measure the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.

-

Observe the animals daily for any signs of distress or toxicity.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a set duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the antitumor efficacy of Ceranib-1.

Safety and Toxicology Considerations

Based on the in vivo study of Ceranib-2, repeated administration at doses up to 50 mg/kg did not result in overt signs of toxicity, changes in body weight, or alterations in blood chemistry or cell counts. However, as with any investigational compound, it is crucial to conduct thorough toxicological assessments. Researchers should monitor animals closely for any adverse effects, including changes in behavior, appetite, weight loss, or signs of irritation at the injection site. The toxicological properties of Ceranib-1 have not been as extensively characterized in vivo, and therefore, careful dose-escalation studies are recommended for initial in vivo experiments.

Conclusion